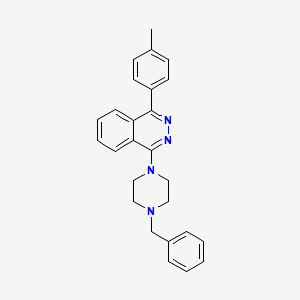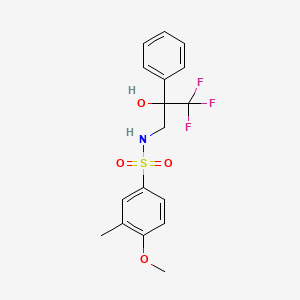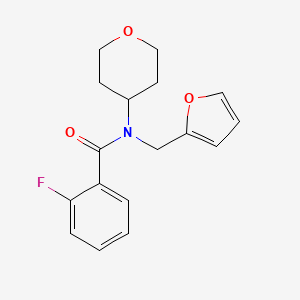
(4-(Tert-butyl)phenyl)(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(4-(Tert-butyl)phenyl)(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)methanone” is a complex organic compound. It is a pharmaceutical intermediate, mainly used for the synthesis of palbociclib .
Synthesis Analysis
The compound can be synthesized by dehydrogenation of 1-Boc-4-(6-nitro-3-pyridyl)piperazine and palladium on carbon in ethanol .Molecular Structure Analysis
The molecular formula of the compound is C14H22N4O2 . The molecular structure consists of a planar furopyridine ring with both phenyl rings being inclined from the furopyridine scaffold to a significant different extent . There are three intramolecular hydrogen bonds within the structure .Physical And Chemical Properties Analysis
The compound has a molecular weight of 278.35 . It has a melting point of 130-132℃ and a predicted boiling point of 454.1±45.0 °C . The compound is slightly soluble in DMSO and very slightly soluble in methanol .Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of compounds containing piperazine and morpholine moieties has been a subject of interest due to their potential applications in medicinal chemistry and materials science. For example, Bhat et al. (2018) developed a one-pot Biginelli synthesis for the preparation of novel dihydropyrimidinone derivatives incorporating piperazine or morpholine moieties. This method offers a straightforward and efficient approach to synthesizing such compounds with good yields, highlighting the structural versatility of these moieties for various applications (Bhat et al., 2018).
Additionally, Prasad et al. (2018) explored the synthesis, structural exploration, and Hirshfeld surface analysis of a novel compound "(4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone." Their work provided insight into the molecule's stability and intermolecular interactions in the solid state, shedding light on the structural characteristics of such compounds (Prasad et al., 2018).
Biological Activities
The biological activities of compounds containing piperazine and morpholine are diverse and promising for developing new therapeutic agents. Flanagan et al. (2014) reported on morpholylureas as a new class of potent and selective inhibitors of the type 5 17-β-hydroxysteroid dehydrogenase (AKR1C3), an enzyme of interest for its potential role in leukemia and hormone-related cancers. This study demonstrates the potential of piperazine/morpholine-containing compounds to act as selective enzyme inhibitors, which could be beneficial for therapeutic applications (Flanagan et al., 2014).
Safety and Hazards
Future Directions
The compound is a pharmaceutical intermediate, mainly used for the synthesis of palbociclib . Palbociclib is a drug used for the treatment of ER-positive and HER2-negative breast cancer . Therefore, the future directions of this compound may be closely tied to the development and improvement of palbociclib and similar drugs.
properties
IUPAC Name |
(4-tert-butylphenyl)-[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N5O2/c1-23(2,3)19-6-4-18(5-7-19)22(29)28-12-10-26(11-13-28)20-8-9-21(25-24-20)27-14-16-30-17-15-27/h4-9H,10-17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWSSGZDNLLCTJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(4-(benzylthio)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2842168.png)
![5-(4-fluorophenyl)-1-(3-methylbenzyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2842169.png)
![2-((3-(4-Fluorobenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2842171.png)
![1-(4-fluorobenzyl)-5-(4-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2842172.png)
![1-(4-bromophenyl)-5-(2-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2842173.png)

![methyl 2-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydro-4-isoquinolinecarboxylate](/img/structure/B2842177.png)
![methyl 2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2842178.png)
![2-((3-Chlorophenyl)sulfonyl)-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2842182.png)

![1-(4-{[(2-Chlorobenzyl)sulfonyl]methyl}-4-hydroxypiperidino)-3-methyl-1-butanone](/img/structure/B2842184.png)